(S)-3-Amino-2-phenylpropanoic acid hydrochloride
Description
Evolution of Beta-Amino Acid Research
The study of β-amino acids began in the mid-20th century, with early investigations into their conformational properties and synthetic accessibility. Initial work in the 1960s–1970s focused on simple derivatives like β-alanine, but progress was limited by challenges in stabilizing secondary structures. A paradigm shift occurred in 1996 when Dieter Seebach and Samuel Gellman demonstrated that β-peptides could form stable helices and sheets, rivaling the structural diversity of natural α-peptides. This breakthrough highlighted the potential of β-amino acids as tools for probing protein folding mechanisms and designing abiotic polymers.
Subsequent advances in enzymatic synthesis, such as the engineering of β-amino acid dehydrogenases (β-AADHs) in 2015, enabled stereoselective production of chiral β-amino acids like (S)-3-amino-2-phenylpropanoic acid. Modern techniques combine chemoenzymatic routes—for example, using lipases to resolve racemic mixtures or nitrilases to generate β-keto acid precursors. These innovations addressed historical limitations in yield and enantiomeric excess, positioning β-amino acids as viable candidates for pharmaceutical development.
Structural Relationship to Phenylalanine
(S)-3-Amino-2-phenylpropanoic acid hydrochloride shares a close structural relationship with α-phenylalanine, differing in the position of the amino group relative to the carboxylate (Figure 1). While α-phenylalanine features an α-amine (attached to the carbon adjacent to the carboxylate), this compound has a β-amine at C3, creating a three-carbon backbone with a phenyl group at C2. This shift profoundly alters conformational flexibility:
| Property | α-Phenylalanine | (S)-3-Amino-2-phenylpropanoic Acid |
|---|---|---|
| Backbone length | 2 carbons (α-amine) | 3 carbons (β-amine) |
| Dihedral angles | φ ≈ -60°, ψ ≈ -45° | φ ≈ -120°, ψ ≈ 80° |
| Hydrogen bonding | Forms α-helix/β-sheet | Stabilizes 12/14-helices |
Nuclear magnetic resonance studies of analogous β-phenylpropionyl derivatives reveal that the β-amino acid backbone adopts gauche conformations more readily than α-amino acids, favoring compact helical folds. The phenyl group at C2 introduces steric constraints that bias the molecule toward specific rotameric states, enhancing its utility in designing conformationally restricted peptidomimetics.
Position Within Beta-Amino Acid Classification Systems
β-Amino acids are classified by substitution patterns and stereochemistry:
Substitution type :
Stereochemical designation :
- (R) or (S) configuration at the β-carbon (C3)
This compound is a β²,β³-disubstituted derivative with:
- A phenyl group at C2 (β² position)
- An amino group at C3 (β³ position) in the (S)-configuration
This dual substitution places it in a specialized subclass of β-amino acids capable of participating in both hydrophobic (via phenyl) and hydrogen-bonding (via amine) interactions. Enzymatic studies show that β-AADHs selectively aminate β-keto acids to yield such chiral centers, with mutations in the enzyme’s active site modulating stereoselectivity.
Research Significance in Medicinal Chemistry and Peptidomimetics
The compound’s resistance to proteolytic degradation—a hallmark of β-peptides—makes it invaluable for developing long-acting therapeutics. Key applications include:
- Antimicrobial agents : β-Phenylalanine derivatives inhibit bacterial cell wall synthesis by mimicking D-alanine-D-alanine dipeptides, evading resistance mechanisms targeting α-peptide antibiotics.
- Neuropeptide analogs : The phenyl group enhances blood-brain barrier penetration, enabling design of β-amino acid-based dopamine modulators.
- Catalytic scaffolds : Chiral β-amino acids serve as organocatalysts in asymmetric synthesis, with the phenyl group providing π-π stacking interactions for substrate recognition.
Recent work integrates this compound into β-peptide helices that target protein-protein interfaces, such as those in HIV gp41 and p53-MDM2 interactions. Its stereochemistry ensures precise spatial alignment of side chains, a critical factor in achieving high binding affinity.
Properties
IUPAC Name |
(2S)-3-amino-2-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQQHYDQYMUUMP-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with L-phenylalanine, a naturally occurring amino acid.
Protection of Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group such as a carbamate.
Formation of Intermediate: The protected amino acid is then subjected to a series of reactions, including esterification and reduction, to form the desired intermediate.
Hydrolysis and Deprotection: The intermediate is hydrolyzed and the protecting group is removed to yield (S)-3-Amino-2-phenylpropanoic acid.
Formation of Hydrochloride Salt: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.
Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity in the synthesis.
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The hydrochloride form undergoes esterification under acidic conditions. Reaction with methanol in HCl yields methyl (S)-3-amino-2-phenylpropanoate hydrochloride, retaining stereochemistry . Conversely, hydrolysis of the ester derivative regenerates the free carboxylic acid:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Methanol, HCl, reflux | Methyl (S)-3-amino-2-phenylpropanoate HCl | 87% |
| Hydrolysis | KOH (1.2 M), H₂O, 25°C | (S)-3-Amino-2-phenylpropanoic acid | 69.6% |
Acylation and Amide Bond Formation
The amino group participates in nucleophilic substitution. Acylation with benzyloxycarbonyl (Cbz) chloride forms a protected derivative for peptide synthesis :
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Cbz Protection | Cbz-Cl, NaOH, THF, 0°C | (S)-N-Cbz-3-amino-2-phenylpropanoic acid | Stereochemistry retained |
Decarboxylation
Under thermal or oxidative conditions, decarboxylation generates β-phenethylamine derivatives. This reaction is critical in biosynthetic pathways of fungal metabolites :
Condensation with Polyketides
In biosynthetic studies, this compound condenses with polyketide fragments to form 2-pyridone alkaloids (e.g., tenellin). The reaction involves:
Stereochemical Influence on Reactivity
The (S)-configuration directs regioselectivity in reactions:
Scientific Research Applications
Pharmaceutical Development
(S)-3-Amino-2-phenylpropanoic acid hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to naturally occurring amino acids enables its use in developing drugs that modulate neurotransmitter systems. For instance, it is being investigated as a precursor for synthesizing novel antidepressants and anxiolytics, which may offer new therapeutic options for mental health disorders .
Biochemical Research
In biochemical studies, this compound is utilized to examine protein interactions and enzyme activity. It acts as an analog to naturally occurring amino acids, allowing researchers to investigate enzyme specificity and mechanisms involved in metabolic pathways. Experimental procedures often involve incorporating this compound into reaction assays to assess binding efficiency and kinetics with various enzymes.
Neuroscience Studies
The compound plays a valuable role in neuroscience research by contributing to the understanding of neurotransmitter systems and synaptic transmission. Its application in studies investigating these systems can lead to insights into potential treatments for neurological conditions such as depression and anxiety disorders .
Peptide Synthesis
This compound is integral to peptide synthesis, enhancing the efficiency of peptide-based drug design. It introduces structural diversity into peptides, which can lead to the discovery of peptides with novel functions or improved stability. This capability is essential for developing therapeutic peptides that can target specific biological pathways .
Analytical Chemistry
In analytical chemistry, this compound is employed to quantify amino acids in biological samples. Its use aids in nutritional studies and clinical diagnostics by providing accurate measurements of amino acid concentrations in various samples. This application underscores its importance in both research and clinical settings .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Pharmaceutical Development | Building block for drugs targeting neurological disorders; potential antidepressant precursor |
| Biochemical Research | Studies on protein interactions and enzyme activity; analog for enzyme specificity investigations |
| Neuroscience Studies | Investigates neurotransmitter systems; aids understanding of mental health treatments |
| Peptide Synthesis | Enhances structural diversity in peptides; crucial for therapeutic peptide development |
| Analytical Chemistry | Quantification of amino acids in biological samples; supports nutritional studies |
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit certain enzymes involved in amino acid metabolism, providing insights into their functions and therapeutic targets.
- Drug Development Research : Various derivatives synthesized from this compound have demonstrated promising activity in preliminary assays for modulating neurotransmitter systems, indicating potential efficacy in treating mood disorders.
- Peptide Functionality Investigation : Studies utilizing this compound have led to the discovery of peptides with enhanced stability and functionality, which are essential for drug development processes .
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors in the body, influencing biochemical pathways.
Pathways Involved: It may modulate neurotransmitter systems, particularly those involving dopamine and serotonin.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between (S)-3-amino-2-phenylpropanoic acid hydrochloride and related compounds:
Key Observations:
Structural Complexity :
- The target compound has a simple phenyl substituent, whereas analogs like and incorporate methylsulfonylphenyl or fluoroindole groups. These modifications enhance interaction with biological targets (e.g., receptors or enzymes) but may reduce synthetic accessibility .
- The Boc-protected derivative is designed for peptide synthesis, offering stability during coupling reactions .
Solubility and Stability :
- Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than their free bases. However, the target compound requires stringent storage conditions (< -20°C) compared to other salts, suggesting greater sensitivity to degradation .
- The free base form (CAS: 1076-51-3) is even less stable, requiring storage at -80°C .
Biological Activity :
- The fluoroindole group in may confer affinity for serotonin-related pathways, while the methylsulfonyl group in could enhance metabolic stability .
- The target compound’s simpler structure makes it a versatile intermediate for chiral synthesis but less specialized for targeted therapeutic applications .
Biological Activity
(S)-3-Amino-2-phenylpropanoic acid hydrochloride, a chiral amino acid derivative, is gaining attention in biochemical research due to its significant biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 201.65 g/mol
- Structure : The compound features a central carbon atom bonded to an amino group, a carboxylic acid group, and a phenyl group, making it a versatile building block in organic synthesis and biological applications.
Biological Activity
This compound exhibits various biological activities, particularly as a GABA aminotransferase (GABA-AT) inactivator. This action is crucial for modulating neurotransmitter levels in the brain, which can influence mood and cognitive functions.
The mechanism of action primarily involves:
- Inhibition of GABA-AT : By inhibiting this enzyme, the compound increases the availability of GABA (gamma-aminobutyric acid), an important neurotransmitter that promotes relaxation and reduces neuronal excitability.
- Protein Synthesis : As an amino acid, it plays a role in protein synthesis by being incorporated into polypeptides during ribosomal translation.
Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects : Research has indicated that this compound can protect against neurodegenerative conditions by enhancing GABAergic transmission and reducing oxidative stress in neuronal cells.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects by modulating cytokine production in immune cells.
- Potential in Drug Development : Due to its unique structure and biological properties, this compound is being explored as a candidate for new pharmaceuticals targeting neurological disorders.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed significant improvements in cognitive function and reduced amyloid-beta plaque accumulation compared to control groups.
Case Study 2: Anti-inflammatory Action
In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides. This suggests its potential use as an anti-inflammatory agent.
Q & A
Q. Basic
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
How do substituents on the phenyl ring modulate reactivity in nucleophilic substitutions?
Q. Advanced
- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity at the benzylic position, accelerating SN2 reactions .
- Steric hindrance : Ortho-substituents reduce reaction rates (e.g., 2-methylphenyl derivatives require higher temperatures) .
- Computational modeling : DFT studies predict substituent effects on transition-state energies, guiding synthetic design .
What methodologies characterize the hydrochloride salt form versus the free base?
Q. Advanced
- Thermogravimetric analysis (TGA) : Differentiates dehydration profiles (HCl loss ~150°C vs. free base decomposition >200°C) .
- Ion chromatography : Quantifies chloride content to confirm stoichiometry.
- Solubility studies : Hydrochloride salts exhibit higher aqueous solubility (e.g., >50 mg/mL vs. <10 mg/mL for free base) .
How can racemization be minimized during Boc deprotection?
Q. Advanced
- Low-temperature deprotection : Using TFA at 0°C instead of room temperature reduces acid-catalyzed racemization .
- Scavengers : Addition of water or triethylsilane traps reactive intermediates that promote configuration inversion.
- Microwave-assisted deprotection : Short, controlled heating (50°C, 10 min) maintains stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
